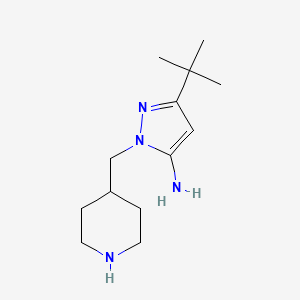

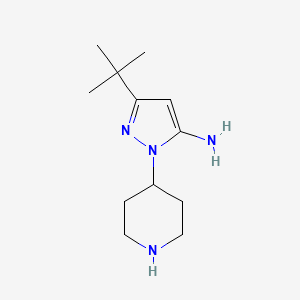

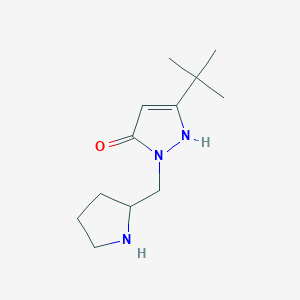

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

説明

The compound “3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol” appears to contain a pyrazole ring, a pyrrolidine ring, and a tert-butyl group . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrrolidines are a class of organic compounds that contain a four-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group is a common alkyl group in organic chemistry, consisting of a central carbon atom bonded to three methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyrrolidine rings suggests that this compound may have a cyclic structure . The tert-butyl group would likely be attached to one of these rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. Pyrazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . Pyrrolidines can act as bases and nucleophiles in organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, tert-butyl carbamate, a compound with a similar structure, is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Hybrid Catalysts in Synthesis

One study discusses the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways using organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts for developing substituted pyranopyrimidines, highlighting the applicability of such catalysts in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Another relevant study emphasizes the versatility of the pyrrolidine scaffold for developing biologically active compounds. The review illustrates the scaffold's significance in medicinal chemistry, including the exploration of pharmacophore space and contributions to the stereochemistry of molecules. It also discusses various synthetic strategies used to derive pyrrolidine compounds, underscoring the structural component's potential in drug discovery (Li Petri et al., 2021).

Kinase Inhibitors Based on Pyrazole Scaffolds

Research on pyrazolo[3,4-b]pyridine kinase inhibitors highlights the scaffold's versatility for interacting with kinases through multiple binding modes, showcasing the structural motif's utility in designing kinase inhibitors. The review includes patents and supplemental peer-reviewed articles, demonstrating the scaffold's potential in pharmaceutical applications (Wenglowsky, 2013).

Applications in N-Heterocycle Synthesis

Another study reviews the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, covering the generation of piperidines, pyrrolidines, and azetidines. This methodology provides access to structurally diverse compounds significant in natural products and therapeutic agents, illustrating the role of such chemical strategies in synthesizing complex molecules relevant to pharmaceutical research (Philip et al., 2020).

将来の方向性

特性

IUPAC Name |

5-tert-butyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)8-9-5-4-6-13-9/h7,9,13-14H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGGMJJRLYFWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

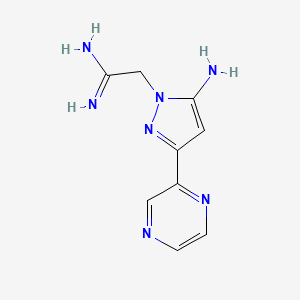

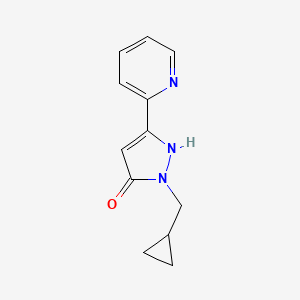

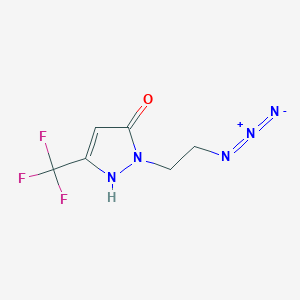

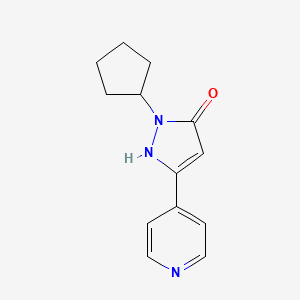

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。